Cas no 1251623-02-5 (1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
![1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251623-02-5x500.png)
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
- 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C23H20FN5O/c1-2-16-7-9-19(10-8-16)29-22(17-11-13-25-14-12-17)21(27-28-29)23(30)26-15-18-5-3-4-6-20(18)24/h3-14H,2,15H2,1H3,(H,26,30)
- InChIKey: VUBJVDRWRQPOOH-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(CC)C=C2)C(C2=CC=NC=C2)=C(C(NCC2=CC=CC=C2F)=O)N=N1
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-1697-2mg |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-4mg |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-2μmol |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-5mg |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-1mg |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-5μmol |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1697-3mg |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1251623-02-5 | 3mg |
$63.0 | 2023-09-10 |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Compound CAS No. 1251623-02-5: 1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
The compound with CAS No. 1251623-02-5, named 1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a triazole ring system, a pyridine moiety, and substituted phenyl groups. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and advanced materials.
Recent studies have highlighted the triazole ring system as a key structural element in this compound. Triazoles are known for their stability and ability to form hydrogen bonds, which are critical for drug-target interactions. The pyridin-4-yl group further enhances the molecule's electronic properties, making it suitable for applications in electronic materials and sensors. Additionally, the fluorophenyl methyl group introduces steric and electronic effects that can modulate the compound's bioavailability and selectivity.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring its suitability for both academic and industrial applications. The use of transition metal catalysts has been particularly effective in forming the triazole ring system, which is a critical step in the synthesis.
In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an anticancer agent, where it exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Beyond its biological applications, the compound's unique structure has also made it a candidate for advanced materials research. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been explored for use in nanotechnology and surface science. The pyridin-4-yl group plays a crucial role in these applications by providing strong π-interactions that stabilize the SAMs.
From an environmental perspective, researchers have conducted life cycle assessments (LCAs) to evaluate the sustainability of this compound's production and application. The results indicate that while the synthesis process requires significant energy input, the compound's high efficiency in targeted applications offsets its environmental footprint. Efforts are ongoing to develop greener synthesis routes that minimize waste and reduce energy consumption.
In conclusion, CAS No. 1251623-02-5 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for future innovations in medicine and materials science.
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